molecular formula C20H20N2O3 B5520711 N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide

N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5520711
M. Wt: 336.4 g/mol
InChI Key: PNSFOJZDJCOBJZ-WMZOPIPTSA-N
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Description

N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.14739250 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

5-Lipoxygenase Inhibitory Activities

A study by Ohemeng et al. (1994) synthesized a series of 2-substituted benzofuran hydroxyamic acids, including analogs related to N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide. These compounds were evaluated for their 5-lipoxygenase inhibitory activities, both in vitro and in vivo, and found to be potent inhibitors of the enzyme. This research highlights the potential of such compounds in modulating inflammatory responses mediated by 5-lipoxygenase (Ohemeng et al., 1994).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) conducted a study on novel benzodifuranyl derivatives, which include structures similar to this compound. These compounds were evaluated as anti-inflammatory and analgesic agents. They displayed significant inhibitory activity on cyclooxygenase enzymes and demonstrated notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) synthesized a series of benzofuran-2-carboxamide derivatives, related to the compound , and evaluated their neuroprotective and antioxidant activities. These compounds showed considerable protection against excitotoxic neuronal cell damage and scavenged reactive oxygen species, suggesting their potential in neuroprotective therapies (Cho et al., 2015).

Cholinesterase Inhibitory Activity

Abedinifar et al. (2018) investigated a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, which are structurally related to this compound. These compounds were synthesized as cholinesterase inhibitors and displayed potent inhibitory effects, suggesting their potential use in the treatment of diseases like Alzheimer's (Abedinifar et al., 2018).

Mechanism of Action

In the context of pharmacology, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific receptors, inhibiting enzymes, or modulating other cellular processes .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies can provide information on the compound’s potential effects on human health and the environment .

Future Directions

Future directions could involve further optimization of the compound’s synthesis, exploration of its potential uses, or investigation of its mechanism of action. This could also involve the design and synthesis of analogs with improved properties .

Properties

IUPAC Name

N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-11-14-8-7-13(24-2)10-17(14)25-19(11)20(23)22-16-9-12-5-3-4-6-15(12)18(16)21/h3-8,10,16,18H,9,21H2,1-2H3,(H,22,23)/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSFOJZDJCOBJZ-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NC3CC4=CC=CC=C4C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N[C@H]3CC4=CC=CC=C4[C@@H]3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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